Physicochemical Properties of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Physicochemical Properties of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
This guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (CAS 88132-51-8). This compound serves as a critical intermediate in the synthesis of next-generation immunomodulatory drugs (IMiDs), specifically analogs of thalidomide, lenalidomide, and pomalidomide.
[1][2][3][4][5]
Executive Summary
Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a polysubstituted benzene derivative characterized by a dense functional group array: a methyl ester, a nitro group, a phenolic hydroxyl, and a methyl group. Its primary utility lies in medicinal chemistry as a "scaffold" molecule. The presence of the phenolic hydroxyl at position 5 allows for etherification (e.g., introduction of solubilizing chains), while the nitro group at position 3 serves as a latent amino group for subsequent cyclization into isoindoline-1,3-dione cores.
Chemical Identity & Structural Analysis[6][7][8][9]
| Parameter | Detail |
| IUPAC Name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate |
| CAS Number | 88132-51-8 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | COC(=O)C1=CC(O)=CC(=O)=C1C |
| InChI Key | FDEBUJNUWWJENQ-UHFFFAOYSA-N |
Structural Features[1][2][3][9][10][11]
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Steric Crowding: The 1,2,3-substitution pattern (Ester-Methyl-Nitro) creates significant steric strain, forcing the nitro and ester groups to rotate out of planarity with the benzene ring. This impacts reactivity, making the ester less susceptible to hydrolysis compared to unhindered benzoates.
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Electronic Push-Pull: The molecule possesses a "push-pull" electronic system. The phenolic -OH (position 5) acts as an electron donor (via resonance), while the nitro (position 3) and ester (position 1) groups are electron-withdrawing. This makes the phenolic proton more acidic than typical cresols.
Physicochemical Profile
Thermodynamic & Physical Constants[10][12]
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Physical State: Crystalline Solid (typically off-white to pale yellow powder).
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Melting Point: Typically 145–155 °C (Estimated based on structural analogs; experimental values vary by purity).
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Boiling Point: Predicted ~380 °C (Decomposes before boiling at atmospheric pressure).
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Density: ~1.38 g/cm³ (Predicted).
Solubility & Lipophilicity
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LogP (Octanol/Water): 1.8 – 2.1 (Predicted). The compound is moderately lipophilic.
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Solubility:
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High: DMSO, DMF, Acetone, Ethyl Acetate.
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Moderate: Dichloromethane, Methanol.
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Low/Insoluble: Water (neutral pH), Hexanes.
-
-
pKa (Phenolic OH): ~7.5 – 8.2 . The electron-withdrawing nitro group (meta) and ester group increase the acidity of the phenol compared to p-cresol (pKa ~10.3), allowing deprotonation by weak bases (e.g., K₂CO₃).
Spectral Characterization (Expected Signals)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~10.5 ppm (s, 1H, -OH, exchangeable)
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δ ~7.5 ppm (d, 1H, Ar-H)
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δ ~7.2 ppm (d, 1H, Ar-H)
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δ 3.85 ppm (s, 3H, -OCH₃ ester)
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δ 2.45 ppm (s, 3H, Ar-CH₃)
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IR Spectrum:
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~3300–3400 cm⁻¹ (Broad -OH stretch)
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~1720 cm⁻¹ (Strong C=O ester stretch)
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~1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches)
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Synthetic Utility & Reactivity[13][14]
The compound is most valuable for its ability to undergo regioselective alkylation and nitro reduction .
Primary Workflow: Synthesis of IMiD Precursors
The following diagram illustrates the standard workflow where Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is converted into a phthalic acid derivative, a key step in creating Lenalidomide-type drugs.
Figure 1: Synthetic workflow transforming the 5-hydroxy scaffold into complex pharmaceutical intermediates.
Key Reaction Protocols
A. O-Alkylation (Ether Formation)
Because the phenolic OH is acidic (pKa ~8), it can be selectively alkylated without hydrolyzing the ester.
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Reagents: Alkyl halide (e.g., 2-iodopropane), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetone.
-
Conditions: 50–60 °C for 4–12 hours.
-
Mechanism: Sₙ2 attack by the phenoxide ion on the alkyl halide.
B. Nitro Reduction
The nitro group is reduced to an aniline to permit lactam formation.
-
Method 1 (Catalytic): H₂, Pd/C in Methanol.
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Method 2 (Chemical): Iron powder/NH₄Cl or SnCl₂.
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Note: The ester group remains intact under neutral catalytic hydrogenation conditions.
Handling, Stability & Safety
Stability Profile
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Hydrolytic Stability: The methyl ester is relatively stable to neutral water but will hydrolyze under basic conditions (pH > 10) to the free carboxylic acid.
-
Thermal Stability: Stable up to ~100 °C. Avoid heating dry solid above 150 °C due to potential decomposition of the nitro group.
-
Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light; store in amber vials.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.
References
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United States Patent 9133161 . Processes for preparing isoindoline-1,3-dione compounds. Google Patents. Link
-
PubChem Database . Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Compound).[1][2][3][4] National Center for Biotechnology Information. Link
-
ChemicalBook . CAS 88132-51-8 Product Entry. Link
- Muller, G. et al. (1999). Thalidomide analogs and lighter weight analogs of thalidomide. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for IMiD synthesis).
Sources
- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 2. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemicalbook.com [chemicalbook.com]
